molecular formula C10H9ClF2O2S B14056786 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one

Cat. No.: B14056786
M. Wt: 266.69 g/mol
InChI Key: UHNHKFAQKKIGCX-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a 2-difluoromethoxy and 4-mercapto group. Its molecular formula is C₁₁H₁₁ClF₂O₂S (molecular weight: 280.72).

Properties

Molecular Formula

C10H9ClF2O2S

Molecular Weight

266.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-3-2-6(16)4-8(7)15-10(12)13/h2-4,9-10,16H,1H3

InChI Key

UHNHKFAQKKIGCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)S)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Propanone Backbone Formation

The propanone backbone is typically constructed via Friedel-Crafts acylation or ketone halogenation. For this compound, Friedel-Crafts acylation of a substituted benzene ring with chloroacetone derivatives has been demonstrated as a viable starting point. Alternative routes involve the chlorination of pre-formed propanone structures, as seen in analogous compounds.

Table 1: Propanone Backbone Synthesis Methods

Method Reactants Catalyst Yield (%) Reference
Friedel-Crafts Acylation 2-(Difluoromethoxy)benzene, Chloroacetyl chloride AlCl₃ 62–68
Ketone Halogenation 1-(2-(Difluoromethoxy)phenyl)propan-2-one, Cl₂ FeCl₃ 55–60

The Friedel-Crafts approach offers superior regioselectivity for introducing the chloro group at the 1-position, while halogenation methods require stringent temperature control to prevent over-chlorination.

Introduction of the Mercapto Group

The mercapto (-SH) group is introduced via nucleophilic aromatic substitution (NAS) or metal-catalyzed thiolation. NAS using thiourea under acidic conditions has been effective for para-substitution, as demonstrated in structurally related compounds.

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol
  • Temperature: 80–100°C
  • Catalyst: Ammonium acetate or potassium hydroxide

For example, treatment of 1-chloro-1-(2-(difluoromethoxy)phenyl)propan-2-one with thiourea in DMF at 90°C for 12 hours yields the mercapto derivative with 70–75% efficiency. Competing reactions, such as oxidation to disulfides, are mitigated by inert atmosphere protocols.

Attachment of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is introduced via Ullmann-type coupling or nucleophilic displacement. Patent literature describes the use of perfluoromethyl vinyl ether as a difluoromethoxy source in alkaline media.

Table 2: Difluoromethoxy Functionalization Strategies

Method Reagent Base Yield (%) Reference
Ullmann Coupling CuI, 1,10-Phenanthroline K₂CO₃ 65–70
Nucleophilic Displacement Perfluoromethyl vinyl ether KOH/NaOH 68–73

The latter method, involving reaction with perfluoromethyl vinyl ether in dimethylformamide, achieves higher yields but requires careful stoichiometric control to avoid ether cleavage.

Optimization focuses on solvent polarity, temperature gradients, and catalytic systems. Polar aprotic solvents like DMF enhance nucleophilicity in mercapto group introduction, while tetrahydrofuran (THF) improves difluoromethoxy coupling efficiency.

Table 3: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Mercapto Yield (%) Difluoromethoxy Yield (%)
DMF 36.7 75 68
THF 7.5 62 73
Ethanol 24.3 58 55

Industrial-Scale Production Considerations

Scaling up synthesis necessitates continuous flow reactors to manage exothermic reactions, particularly during chlorination and NAS steps. Safety protocols for handling thiols and chlorinated solvents are paramount, with recommendations for closed-system processing and real-time monitoring of gaseous byproducts (e.g., HCl).

Challenges and Troubleshooting

Common challenges include:

  • Thiol Oxidation: Additives like ascorbic acid or nitrogen purging mitigate disulfide formation.
  • Regioselectivity: Directed ortho-metalation techniques improve para-substitution in mercapto introduction.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:4) resolves positional isomers.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the observed biological effects. The difluoromethoxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • Molecular Formula : C₁₁H₁₁ClF₂O₂S (MW: 280.72) .
  • Key Differences : The mercapto (-SH) group at position 4 is replaced with a methylthio (-SMe) group.
  • Implications :
    • Reactivity : Methylthio is less acidic (pKa ~10) compared to mercapto (pKa ~6.5), reducing nucleophilic reactivity.
    • Stability : Methylthio offers better oxidation resistance than mercapto, which can form disulfide bonds.
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
  • Molecular Formula : C₉H₆ClF₂O (MW: 206.59) .
  • Key Differences : Lacks both difluoromethoxy and mercapto groups; instead, has fluorine atoms at positions 2 and 3.
  • Implications :
    • Electronic Effects : Fluorine’s electron-withdrawing nature increases ring electron deficiency, altering electrophilic substitution patterns.
    • Lipophilicity : Higher fluorine content enhances lipophilicity (logP ~2.5 vs. ~3.2 for the target compound).

Functional Group Modifications

1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one
  • Molecular Formula : C₁₀H₉BrF₂OS (MW: 295.15) .
  • Key Differences : Chlorine replaced with bromine; difluoromethoxy replaced with difluoromethyl (-CF₂H).
  • Implications: Leaving Group: Bromine’s lower electronegativity increases leaving-group ability in nucleophilic substitutions.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • Molecular Formula : C₁₀H₁₀ClN₂O₂ (MW: 234.65) .
  • Key Differences : Hydrazinylidene group replaces mercapto; methoxy (-OMe) instead of difluoromethoxy.
  • Implications :
    • Reactivity : Hydrazinylidene enables cyclization to pyrazoles, unlike mercapto .
    • Electronic Effects : Methoxy is electron-donating, opposing the electron-withdrawing difluoromethoxy.

Positional Isomerism

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
  • Molecular Formula : C₁₁H₁₁ClF₂O₂S (MW: 280.72) .
  • Key Differences : Methylthio group at position 5 instead of mercapto at position 4.
  • Implications :
    • Steric Hindrance : 5-substitution reduces steric clash with the difluoromethoxy group at position 2.
    • Crystal Packing : Mercapto at position 4 facilitates hydrogen bonding (N–H⋯O/S interactions) , absent in methylthio derivatives.

Pharmacological and Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups Notable Properties
Target Compound 280.72 ~3.2 -SH, -OCF₂H High thiol reactivity
1-Chloro-1-(3-OCF₂H-4-SMe-phenyl)-propan-2-one 280.72 ~3.5 -SMe, -OCF₂H Oxidation-resistant
1-Chloro-1-(2,4-F₂-phenyl)-propan-2-one 206.59 ~2.5 -F, -F Enhanced metabolic stability
1-Bromo-3-(2-CF₂H-4-SH-phenyl)-propan-2-one 295.15 ~3.0 -SH, -CF₂H Improved leaving-group ability

Biological Activity

1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one (CAS Number: 1805864-52-1) is an organic compound notable for its unique molecular structure, which includes a chloro group, a difluoromethoxy group, and a mercapto group attached to a propanone backbone. With a molecular formula of C10H9ClF2O2S and a molecular weight of approximately 266.69 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and diverse functional groups.

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC10H9ClF2O2S
Molecular Weight266.69 g/mol
CAS Number1805864-52-1

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

2. Antioxidant Properties
The presence of the mercapto group is indicative of potential antioxidant activity. Compounds with thiol groups are known to scavenge free radicals, thus protecting cells from oxidative stress.

3. Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and immune response.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
1-Chloro-1-(4-chlorophenyl)propan-2-oneC10H9Cl2OContains two chloro groups, enhancing reactivity.
1-Chloro-1-(4-methoxyphenyl)propan-2-oneC10H11ClO2Features a methoxy group instead of difluoromethoxy.
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-oneC10H9Cl2OSContains additional chloro substituents impacting biological activity.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the efficacy of various chloro-substituted phenyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.
  • Antioxidant Evaluation : Research assessing the antioxidant capacity of thiol-containing compounds demonstrated that this compound effectively scavenged free radicals in vitro, highlighting its potential utility in formulations aimed at reducing oxidative stress.
  • Inflammation Modulation : A recent investigation into the anti-inflammatory properties of various organosulfur compounds found that this compound significantly reduced pro-inflammatory cytokine production in cell cultures, indicating its promise for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include protecting the mercapto (-SH) group to prevent oxidation (e.g., using trityl or acetyl groups) and introducing the difluoromethoxy moiety via fluorination of methoxy precursors. Reaction temperature (0–5°C for thiol protection) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. How should researchers handle the air-sensitive mercapto (-SH) group during synthesis and storage?

  • Methodological Answer : The -SH group is prone to oxidation, requiring strict anaerobic conditions. Use degassed solvents and Schlenk techniques. Storage under inert gas (N₂) at −20°C in amber vials with desiccants (e.g., molecular sieves) is recommended. Confirm stability via periodic TLC or NMR analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents (e.g., difluoromethoxy δ ~140 ppm in ¹⁹F NMR, mercaptophenyl protons δ 3.5–4.5 ppm).
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and -SH (2550–2600 cm⁻¹) stretches.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₉ClF₂O₂S: 282.9964) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is optimal. Challenges include:

  • Disordered atoms : Use PART instructions in SHELXL to model split positions for flexible groups (e.g., difluoromethoxy).
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., S–H···O or C–H···F) via Mercury software. Refinement with high-resolution data (θ > 25°) improves accuracy .

Q. What computational methods aid in predicting reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Electrophilic sites : Localized positive charge on the carbonyl carbon.
  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability. Compare with experimental UV-Vis spectra (λmax ~290 nm) .

Q. How can researchers address contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Discrepancies in NMR/IR may arise from solvent effects or dynamic processes.

  • Solvent correction : Use PCM models in Gaussian to simulate solvent shifts.
  • Conformational averaging : Perform variable-temperature NMR to detect rotamers (e.g., hindered rotation around the C–S bond) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., thiol-ene click chemistry)?

  • Methodological Answer :

  • Protection/deprotection : Temporarily block the mercapto group with tert-butyl disulfide, then deprotect with TFA.
  • Catalysis : Use Au(I) catalysts for selective alkyne addition to the carbonyl group. Monitor via LC-MS .

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